

# solubility profile of benzohydroxamic acid in different solvents

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## Compound of Interest

Compound Name: *Benzohydroxamic acid*

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## Solubility Profile of Benzohydroxamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **benzohydroxamic acid** in various solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, chemical synthesis, and analytical method development. This document compiles available quantitative and qualitative data, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

## Physicochemical Properties of Benzohydroxamic Acid

**Benzohydroxamic acid** ( $C_7H_7NO_2$ ) is a white to off-white crystalline solid. Its structure, consisting of a phenyl group attached to a hydroxamic acid functional group, dictates its solubility characteristics. Key properties are summarized below:

Property	Value	Reference
Molecular Weight	137.14 g/mol	
Melting Point	126-130 °C	[1][2][3]
pKa	8.89 (at 20 °C) - 9.25	[1][2][3][4]

The pKa value indicates that **benzohydroxamic acid** is a weak acid. Consequently, its aqueous solubility is expected to increase significantly in alkaline conditions ( $\text{pH} > \text{pKa}$ ) due to the formation of the more soluble benzohydroxamate anion.

## Solubility Data

The solubility of **benzohydroxamic acid** has been determined in a range of aqueous and organic solvents. The available data are summarized in the tables below. It is important to note that comprehensive quantitative data across a wide range of solvents and temperatures is limited in publicly available literature.

### Aqueous Solubility

Solvent	Temperature (°C)	Solubility	Reference
Water	6	22 g/L	[1][2][3]

The aqueous solubility of **benzohydroxamic acid** is relatively low in neutral water but increases with temperature. Due to its acidic nature, the solubility is highly dependent on the pH of the aqueous medium. In alkaline solutions, where the hydroxamic acid proton is removed, the resulting anion exhibits significantly higher solubility.

### Organic Solvent Solubility

Solvent	Qualitative Solubility	Quantitative Solubility	Reference
Alcohol (general)	Soluble	-	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Ethanol	Soluble	50 mg/mL	
Ether	Slightly Soluble	-	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Benzene	Insoluble	-	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Dimethyl Sulfoxide (DMSO)	Soluble	-	<a href="#">[4]</a>

## Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) A general protocol for determining the solubility of **benzohydroxamic acid** is outlined below.

Objective: To determine the equilibrium solubility of **benzohydroxamic acid** in a given solvent at a specific temperature.

Materials:

- **Benzohydroxamic acid** (solid)
- Solvent of interest (e.g., water, ethanol, pH buffer)
- Glass vials with screw caps
- Shaking incubator or orbital shaker with temperature control
- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)

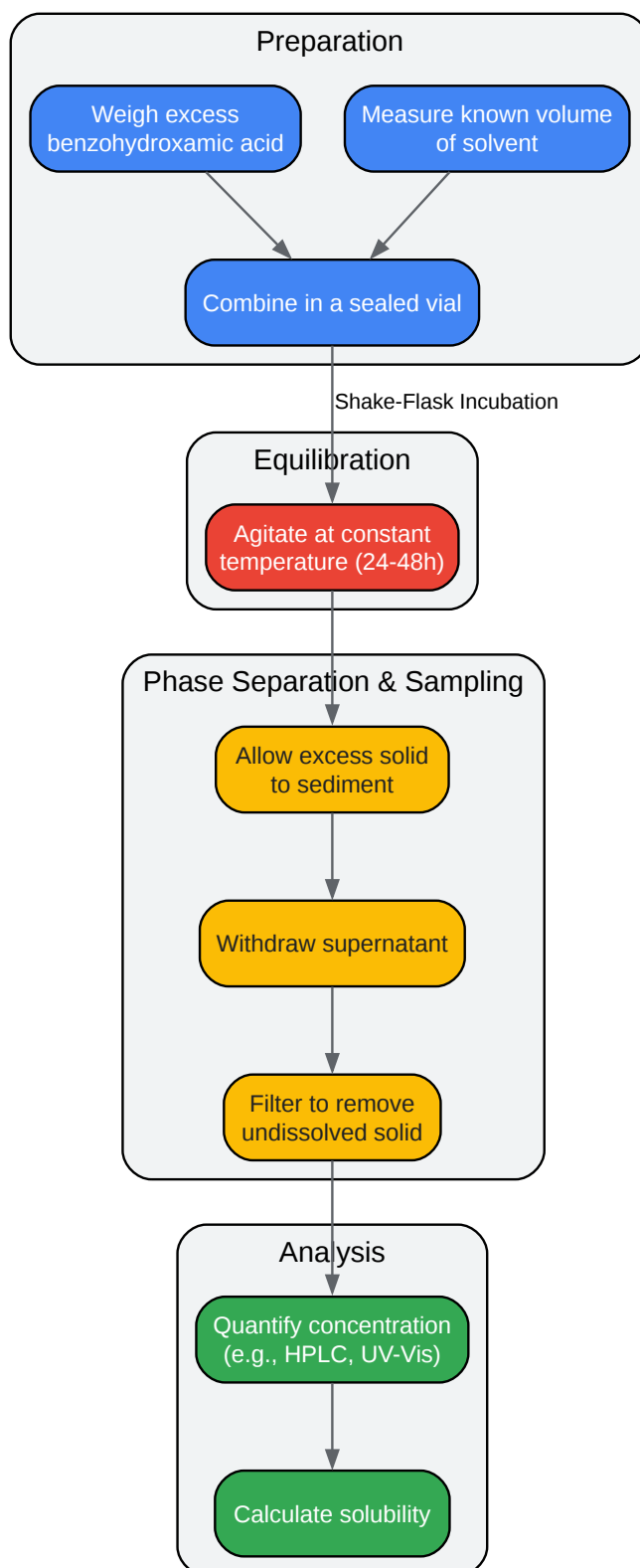
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of solid **benzohydroxamic acid** to a glass vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
- Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation ensures thorough mixing and facilitates the dissolution process.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
- Sample Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.
- Quantification:
  - HPLC Method: Dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Inject the diluted sample into the HPLC system and determine the concentration of **benzohydroxamic acid** based on the peak area.
  - UV-Vis Spectrophotometry Method: If **benzohydroxamic acid** has a distinct chromophore and the solvent does not interfere, the concentration can be determined by measuring the absorbance at a specific wavelength and comparing it to a calibration curve.
- Data Analysis: Calculate the solubility of **benzohydroxamic acid** in the chosen solvent, typically expressed in mg/mL or mol/L.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of **benzohydroxamic acid** using the shake-flask method.



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Caption: Workflow for solubility determination of **benzohydroxamic acid**.

## Conclusion

This technical guide has summarized the available solubility data for **benzohydroxamic acid** and provided a standard protocol for its determination. The data indicates that **benzohydroxamic acid** has limited aqueous solubility at neutral pH, which can be significantly enhanced in alkaline conditions. It is soluble in polar organic solvents like alcohols and DMSO, but shows poor solubility in non-polar solvents such as benzene. For drug development and formulation purposes, further studies to quantify the solubility in a wider range of pharmaceutically acceptable solvents and at various temperatures and pH values are highly recommended. The provided experimental workflow serves as a robust starting point for such investigations.

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